molecular formula C11H11N3O4 B6263117 N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide CAS No. 1910778-49-2

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide

カタログ番号 B6263117
CAS番号: 1910778-49-2
分子量: 249.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of phthalimide . It is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also a basic building block for making a protein degrader library .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and MS . The exact structure of “N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide” would need to be confirmed using similar techniques.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve several steps of substitution, click reaction, and addition reaction . The exact reactions for “N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide” would need to be determined based on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 274.23 and a storage temperature of room temperature under an inert atmosphere . The exact properties of “N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide” would need to be determined based on its specific structure.

作用機序

The mechanism of action for similar compounds involves the degradation of target proteins through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

将来の方向性

The future directions for similar compounds involve the development of protease degradation drugs . The exact future directions for “N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide” would need to be determined based on its specific structure and intended use.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide involves the condensation of 3,5-dicarbethoxy-4-oxopiperidine with ethyl acetoacetate, followed by cyclization and subsequent reaction with ammonia to form the final product.", "Starting Materials": [ "3,5-dicarbethoxy-4-oxopiperidine", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3,5-dicarbethoxy-4-oxopiperidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form N-(3,5-dicarbethoxy-4-oxopiperidin-1-yl)-2-oxobutanamide.", "Step 2: Cyclization of the intermediate product in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate product with ammonia in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide." ] }

CAS番号

1910778-49-2

製品名

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide

分子式

C11H11N3O4

分子量

249.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。